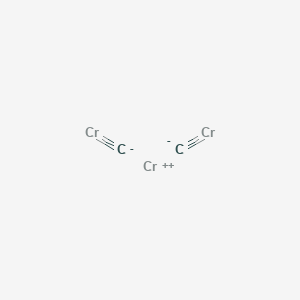
chromium(2+);methanidylidynechromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is known for its high hardness and excellent wear resistance, making it a valuable material in various industrial applications. This refractory ceramic material is commonly used as a coating to enhance resistance to wear, corrosion, and high temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium carbide is typically produced through a reaction between chromium metal and carbon at high temperatures . The metal chromium powder carbonization method involves combining carbon black with electrolytic chromium to pulverize 325 mesh metal chromium powder. This mixture is then dry-mixed with a ball mill and formed using pressure above 1 T/cm². The pressurized powder is placed into a graphite pan or crucible and heated to 1500-1700°C in a hydrogen stream, allowing the carbonization reaction to generate chromium carbide .
Industrial Production Methods: In industrial settings, chromium carbide is produced using similar high-temperature carbonization methods. The process involves heating chromium metal with carbon sources like carbon black or graphite in a controlled environment to ensure the formation of chromium carbide .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Chromium carbide can be oxidized in the presence of oxygen at high temperatures to form chromium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to produce metallic chromium.
Substitution: Chromium carbide can react with other metal carbides or nitrides to form mixed compounds.
Major Products:
Oxidation: Chromium oxide (Cr2O3)
Reduction: Metallic chromium (Cr)
Substitution: Mixed metal carbides or nitrides
Wissenschaftliche Forschungsanwendungen
Chromium carbide has a wide range of applications in scientific research and industry :
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in bioremediation and environmental cleanup.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in cutting tools, metalworking tools, and wear-resistant parts.
Wirkmechanismus
The mechanism by which chromium carbide exerts its effects involves its interaction with various molecular targets and pathways . In biological systems, chromium compounds can activate enzymes like AMP-activated protein kinase (AMPK), which plays a role in carbohydrate and lipid metabolism. Chromium carbide’s high hardness and wear resistance are attributed to its strong covalent bonding between chromium and carbon atoms, which enhances its mechanical properties .
Vergleich Mit ähnlichen Verbindungen
Chromium carbide can be compared with other similar compounds, such as:
Chromium(III) oxide (Cr2O3): Known for its high corrosion resistance and use as a pigment.
Chromium(II) chloride (CrCl2): Used in various chemical reactions and as a reducing agent.
Chromium(III) nitrate (Cr(NO3)3): Utilized in the preparation of other chromium compounds and as a catalyst.
Chromium carbide stands out due to its unique combination of high hardness, wear resistance, and thermal stability, making it a preferred choice for applications requiring durable and long-lasting materials .
Eigenschaften
Molekularformel |
C2Cr3 |
|---|---|
Molekulargewicht |
180.01 g/mol |
IUPAC-Name |
chromium(2+);methanidylidynechromium |
InChI |
InChI=1S/2C.3Cr/q2*-1;;;+2 |
InChI-Schlüssel |
GVEHJMMRQRRJPM-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[Cr].[C-]#[Cr].[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
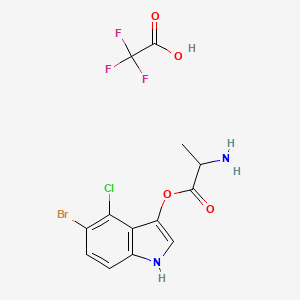
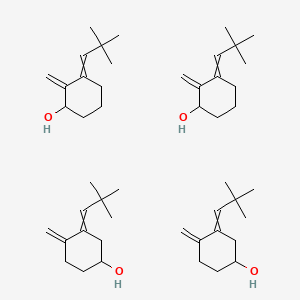
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
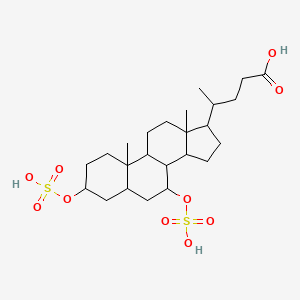
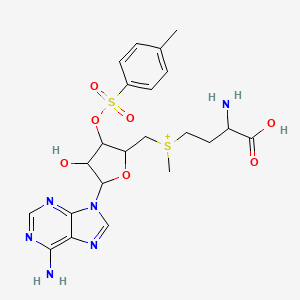

![2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13386496.png)
![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
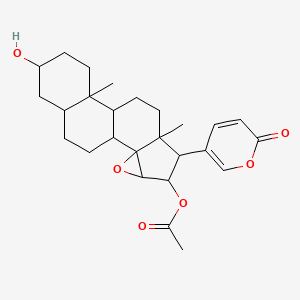
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
